Dihydrocarminomycin
Description
Context within Anthracycline Antibiotics Research
Anthracycline antibiotics are a class of compounds derived from Streptomyces bacteria, widely recognized for their potent antineoplastic (anticancer) properties ontosight.aiwikipedia.orgresearchgate.net. These molecules are characterized by a tetracyclic structure with an anthraquinone (B42736) backbone linked to a sugar moiety, typically daunosamine (B1196630), via a glycosidic bond ontosight.aiwikipedia.orgebi.ac.uk. Prominent examples of anthracyclines include doxorubicin (B1662922) and daunorubicin (B1662515), which are extensively used in chemotherapy wikipedia.orgelsevier.es.
Research into anthracycline antibiotics encompasses various aspects, including their biosynthesis, mechanisms of action, structural modifications to improve efficacy and reduce toxicity, and the study of their metabolites researchgate.nettandfonline.com. Dihydrocarminomycin fits into this context as a related compound, often encountered in studies involving the metabolism and biosynthesis of other anthracyclines, particularly carminomycin medchemexpress.comnih.gov.
Anthracyclines exert their effects through several mechanisms, including intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species ontosight.aiwikipedia.orgontosight.ai. These actions disrupt DNA replication and transcription, ultimately leading to cell death wikipedia.orgontosight.ai. The study of compounds like this compound helps researchers to understand the structure-activity relationships within the anthracycline family and the biological consequences of structural variations.
Role as a Key Anthracycline Metabolite
This compound is recognized as a metabolite of carminomycin medchemexpress.comebi.ac.ukmedchemexpress.com. Metabolism of anthracyclines can occur through various enzymatic transformations, including reduction of the C-13 carbonyl group, glycosidic cleavage, and deglycosidation ebi.ac.uk. The formation of this compound from carminomycin involves the reduction of the carbonyl group at position 13 ebi.ac.uk.
Enzymes such as cytochrome P-450 monooxygenases, like DoxA found in Streptomyces peucetius, have been shown to catalyze reactions involving anthracycline precursors and metabolites, including the oxidation and hydroxylation steps that can lead to the formation and interconversion of various anthracyclines and their dihydro derivatives nih.govresearchgate.netuniprot.org. Specifically, DoxA can catalyze the 13-oxidation of 13-dihydrocarminomycin (B1207085) to carminomycin researchgate.netuniprot.org.
Historical and Contemporary Research Significance
Historically, research into this compound has been linked to the investigation of carminomycin and other related anthracyclines. Early studies focused on its preparation through chemical reduction and the comparison of its biological activities, such as antitumor activity, with the parent compound nih.gov. These comparative studies provided insights into how the structural difference at the C-13 position affects the compound's properties nih.gov.
For example, studies in mice with transplantable tumors showed that this compound exhibited antitumor activity against various tumor lines, including lymphosarcoma L10-1, sarcoma 180, Garding-Passy melanoma, lymphoid leukosis L-1210, and lymphocytal leukosis P-388 nih.gov. However, its efficiency was reported to be much inferior to carminomycin in the treatment of leukosis L-1210 and Garding-Passy melanoma in mice nih.gov.
Contemporary research continues to explore the role of this compound in the context of anthracycline biosynthesis and metabolism. Investigations into the enzymes involved in these pathways, such as DoxA, help to elucidate the complex steps leading to the production of various anthracycline structures nih.govresearchgate.netuniprot.org. Understanding these biosynthetic routes can potentially inform strategies for producing novel anthracycline derivatives through genetic or biochemical engineering.
Research findings on the activity of this compound against specific cell lines have been reported. For instance, this compound has been shown to inhibit the growth of L1210 cells with an IC₅₀ value of 0.06 µg/mL medchemexpress.com. This type of data contributes to the understanding of its biological potency in specific experimental models.
Structure
2D Structure
Properties
IUPAC Name |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,6,9,11-tetrahydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO10/c1-9-21(30)13(27)6-16(36-9)37-15-8-26(35,10(2)28)7-12-18(15)25(34)20-19(23(12)32)22(31)11-4-3-5-14(29)17(11)24(20)33/h3-5,9-10,13,15-16,21,28-30,32,34-35H,6-8,27H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBSCYMMPXQFDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(C)O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62182-86-9 | |
| Record name | 10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-8-(1-hydroxyethyl)-5,12-naphthacenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62182-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biosynthesis and Microbial Origin of Dihydrocarminomycin
Natural Producers of Dihydrocarminomycin
Several microbial species have been identified as natural producers of this compound or are involved in its biosynthetic context. These organisms, primarily filamentous bacteria from the genus Streptomyces, play a significant role in the natural production of anthracyclines. ukchemicalsuppliers.co.uknih.govnih.gov
Streptomyces atroviolaceus DS 8938
Streptomyces atroviolaceus strain DS 8938 is reported as a producer of this compound. ukchemicalsuppliers.co.uk
Streptomyces coeruleorubidus DS 8899, DS 31723, DS 7126
Multiple strains of Streptomyces coeruleorubidus, including DS 8899, DS 31723, and DS 7126, are known to produce this compound. ukchemicalsuppliers.co.uk Streptomyces coeruleorubidus is a species known for producing various anthracycline antibiotics, including rubomycin (daunomycin). wikipedia.orgdsmz.de Studies have shown that cell-free extracts from Streptomyces coeruleorubidus can O-methylate 13-dihydrocarminomycin (B1207085) to 13-dihydrodaunomycin in the presence of S-adenosyl-L-methionine. scispace.commicrobiologyresearch.org
Streptomyces bifurcus DS 23219
Streptomyces bifurcus strain DS 23219 is also listed among the natural producers of this compound. ukchemicalsuppliers.co.uk
Streptomyces peucetius (implicated in related pathways)
Streptomyces peucetius is a key organism in the biosynthesis of daunorubicin (B1662515) and doxorubicin (B1662922), which are closely related to carminomycin and this compound. nih.govias.ac.inresearchgate.net While S. peucetius is primarily known for producing daunorubicin and doxorubicin, its biosynthetic pathway involves intermediates like 13-deoxycarminomycin (B1664541) and 13-deoxydaunorubicin, which are then acted upon by enzymes like DoxA. nih.govias.ac.inresearchgate.netuniprot.org DoxA, a cytochrome P-450 monooxygenase found in Streptomyces peucetius and Streptomyces sp. strain C5, catalyzes the C-13 hydroxylation of 13-deoxycarminomycin to yield 13-dihydrocarminomycin. uniprot.orgresearchgate.netuniprot.org Mutants of S. peucetius blocked in certain steps of the daunorubicin biosynthesis pathway have been shown to accumulate 13-dihydrocarminomycin in their culture filtrates, indicating its position as an intermediate. ias.ac.innih.gov Cell-free extracts of S. peucetius have also demonstrated the ability to O-methylate 13-dihydrocarminomycin to 13-dihydrodaunomycin. scispace.commicrobiologyresearch.org
Streptomyces sp. strain C5
Streptomyces sp. strain C5 is a significant producer of anthracyclines, including baumycins (B1196151) and rhodomycinone derivatives, which are related to the daunomycin pathway. scispace.com This strain has been instrumental in studying the enzymatic steps involved in anthracycline biosynthesis. The DoxA enzyme from Streptomyces sp. strain C5 catalyzes the C-13 hydroxylation of 13-deoxycarminomycin to produce 13-dihydrocarminomycin. uniprot.orgresearchgate.net Furthermore, the carminomycin 4-O-methyltransferase (DauK) from Streptomyces sp. strain C5 can methylate 13-dihydrocarminomycin at the 4-hydroxyl position, yielding 13-dihydrodaunorubicin (B1199899). uniprot.orgscispace.comgenome.jpmicrobiologyresearch.org This highlights the role of Streptomyces sp. strain C5 in the metabolic conversion of this compound.
Fungal Metabolic Context: Daldinia carpinicola (as a down-regulated metabolite)
While primarily associated with bacteria, this compound has also been noted in the metabolic context of certain fungi. In Daldinia carpinicola, a species of wood-rotting fungi, 13-dihydrocarminomycin was identified as a down-regulated metabolite when the fungus was grown on sawdust compared to sucrose (B13894) as a carbon source. mdpi.comresearchgate.net This suggests that while not a primary producer, Daldinia carpinicola's metabolic processes can involve this compound, with its production levels influenced by environmental factors like the carbon source. mdpi.commdpi.com The genus Daldinia is known to produce a variety of secondary metabolites. nih.govnih.gov
The involvement of these diverse microbial sources, particularly the Streptomyces species, underscores the importance of microbial fermentation in the natural occurrence and potential biotechnological production of this compound and related anthracyclines.
Here is a summary table of the natural producers mentioned:
| Natural Producer | Relevance to this compound |
| Streptomyces atroviolaceus DS 8938 | Reported as a producer. ukchemicalsuppliers.co.uk |
| Streptomyces coeruleorubidus | Producers (strains DS 8899, DS 31723, DS 7126). ukchemicalsuppliers.co.uk Involved in methylation of 13-dihydrocarminomycin. scispace.commicrobiologyresearch.org |
| Streptomyces bifurcus DS 23219 | Reported as a producer. ukchemicalsuppliers.co.uk |
| Streptomyces peucetius | Involved in related pathways; mutants accumulate 13-dihydrocarminomycin; enzymes catalyze its formation/conversion. uniprot.orgscispace.commicrobiologyresearch.orgnih.govias.ac.inresearchgate.netuniprot.orgnih.gov |
| Streptomyces sp. strain C5 | Key organism in related pathways; enzymes catalyze formation and conversion of 13-dihydrocarminomycin. uniprot.orguniprot.orgscispace.comresearchgate.netgenome.jpmicrobiologyresearch.org |
| Daldinia carpinicola | Identified as a down-regulated metabolite in certain conditions. mdpi.comresearchgate.net |
Biosynthetic Pathways Involving this compound
This compound is positioned within the biosynthetic routes leading to therapeutically important anthracyclines. Its formation and subsequent conversion are critical steps in the production of compounds like daunorubicin and doxorubicin by producing microorganisms. asm.orggoogle.comnih.govwikipedia.orgresearchgate.netfishersci.caciteab.comnih.gov
Pathway Intermediacy in Daunorubicin and Doxorubicin Biosynthesis
This compound serves as an intermediate in the biosynthetic pathways of both daunorubicin and doxorubicin. In the proposed pathways, 13-deoxycarminomycin is hydroxylated at the C-13 position to form 13-dihydrocarminomycin (this compound). asm.orgnih.govnih.gov This compound is then oxidized to carminomycin. asm.orgnih.govnih.gov Carminomycin can subsequently be methylated at the 4-O position to yield daunorubicin. scispace.com While some strains produce daunorubicin, the conversion to doxorubicin, which involves a C-14 hydroxylation of daunorubicin, also involves enzymes that can act on related intermediates. asm.orggoogle.comnih.govwikipedia.orgresearchgate.netfishersci.caciteab.comnih.gov
Bioconversion from Precursors (e.g., Rhodomycin (B1170733) D, 13-Deoxycarminomycin)
This compound is formed through the bioconversion of specific precursors within the anthracycline biosynthetic pathway. A key precursor is 13-deoxycarminomycin, which undergoes a hydroxylation reaction to yield this compound. nih.govnih.govnih.gov This step is part of a series of transformations that begin with earlier intermediates such as rhodomycin D. asm.orgnih.govnih.govnih.gov Rhodomycin D is processed through steps involving esterase activity (e.g., by DauP) and potentially methylation (e.g., by DauK) to ultimately lead to 13-deoxycarminomycin, the direct precursor for this compound formation via C-13 hydroxylation. asm.orgnih.govnih.gov
Enzymatic Transformations and Catalysis
The conversion of precursors to this compound and its subsequent transformation are mediated by specific enzymes. These enzymatic reactions are central to controlling the flow of metabolites through the biosynthetic pathway.
Role of DoxA (Cytochrome P-450 Hydroxylase/Oxidase)
The enzyme DoxA, a cytochrome P-450 monooxygenase, plays a significant role in the late stages of daunorubicin and doxorubicin biosynthesis. asm.orggoogle.comnih.govwikipedia.orgresearchgate.netfishersci.canih.gov DoxA is known to catalyze multiple oxidation steps in these pathways. asm.orgnih.govresearchgate.netasm.org
C-13 Hydroxylation Activity (e.g., of 13-deoxycarminomycin to 13-dihydrocarminomycin)
One of the key catalytic activities of DoxA relevant to this compound is the C-13 hydroxylation of 13-deoxycarminomycin. asm.orgnih.govwikipedia.orgresearchgate.netfishersci.canih.govasm.org This reaction introduces a hydroxyl group at the C-13 position of 13-deoxycarminomycin, directly leading to the formation of 13-dihydrocarminomycin (this compound). asm.orgnih.govwikipedia.orgresearchgate.netfishersci.canih.govasm.org DoxA from Streptomyces sp. strain C5 has been shown to catalyze this specific hydroxylation. asm.orgnih.govasm.org Following this hydroxylation, DoxA can further oxidize the 13-dihydroanthracyclines to their respective 13-keto forms, such as the oxidation of 13-dihydrocarminomycin to carminomycin. asm.orgnih.govresearchgate.netasm.org
Research findings indicate varying catalytic efficiencies of DoxA for different substrates. For instance, studies on purified recombinant DoxA have provided kinetic parameters (kcat/Km) for its activity on various anthracycline substrates, including 13-deoxycarminomycin and 13-dihydrocarminomycin. nih.govasm.org These data highlight the enzyme's substrate specificity and its role in regulating the rate of conversion at different steps in the pathway. nih.govasm.org
| Substrate | Reaction Catalyzed by DoxA | kcat/Km (M⁻¹·s⁻¹) nih.govasm.org |
| 13-Deoxycarminomycin | C-13 Hydroxylation | Not explicitly listed for this conversion, but related reactions are. |
| 13-Deoxydaunorubicin | C-13 Hydroxylation | 22,000 nih.govasm.org |
| 13-Dihydrocarminomycin | C-13 Oxidation | 280 nih.govasm.org |
| 13-Dihydrodaunorubicin | C-13 Oxidation | 14,000 nih.govasm.org |
| Daunorubicin | C-14 Hydroxylation | 130 nih.govasm.org |
Note: The kcat/Km value specifically for the hydroxylation of 13-deoxycarminomycin to 13-dihydrocarminomycin by DoxA was not directly available in the provided snippets, but related reactions catalyzed by DoxA are included for context.
13-Hydroxyl Group Oxidation (e.g., of 13-dihydrocarminomycin to carminomycin)
DoxA, a cytochrome P-450 monooxygenase, plays a crucial role in the late stages of daunorubicin and doxorubicin biosynthesis. nih.govnih.govasm.org Among its catalytic activities, DoxA is responsible for the 13-oxidation of 13-dihydrocarminomycin, converting it to carminomycin. researchgate.netnih.gov This oxidation step is dependent on NADPH and oxygen, suggesting it proceeds via an additional hydroxylation event, forming a transient 13-dihydroxy intermediate that subsequently dehydrates to the 13-keto form (carminomycin). nih.gov
Substrate Specificity and Kinetic Parameters of DoxA (e.g., kcat/Km values for 13-dihydrocarminomycin)
DoxA exhibits a broad substrate specificity for anthracycline glycone substrates. nih.govnih.govasm.org It can catalyze the 13-hydroxylation of 13-deoxydaunorubicin and 13-deoxycarminomycin, the 13-oxidation of 13-dihydrodaunorubicin and 13-dihydrocarminomycin, and the 14-hydroxylation of daunorubicin. researchgate.netnih.govnih.govasm.orgresearchgate.net
Kinetic studies have provided insights into the enzyme's preference for different substrates. The kcat/Km values for the oxidation of various anthracycline substrates by purified DoxA, in the presence of appropriate electron-donating components, have been determined. nih.govnih.govasm.orgresearchgate.net
| Substrate | kcat/Km (M⁻¹ · s⁻¹) |
|---|---|
| 13-deoxydaunorubicin | 22,000 |
| 13-dihydrodaunorubicin | 14,000 |
| 13-dihydrocarminomycin | 280 |
| Daunorubicin | 130 |
These values indicate that 13-deoxydaunorubicin and 13-dihydrodaunorubicin are significantly preferred substrates compared to 13-dihydrocarminomycin and daunorubicin. nih.govnih.govresearchgate.net The relatively similar Km values for these substrates (ranging from 0.9 μM for daunorubicin to 4.6 μM for 13-dihydrodaunorubicin) suggest that DoxA binds them with comparable affinities, regardless of the methylation status at the 4-hydroxyl group or the oxidation state at C-13. nih.gov Anthracyclinones (aglycones) are not substrates for DoxA, indicating a requirement for the sugar moiety. nih.gov
Inhibition of DoxA Activity (e.g., by doxorubicin)
DoxA activity can be inhibited by certain compounds. Known inhibitors of mammalian cytochrome P-450 monooxygenases, such as quinidine, sulfaphenazole, and troleandomycin, have shown inhibitory effects on DoxA oxidation of 13-dihydrodaunorubicin. nih.govresearchgate.net At 1 mM, these inhibitors reduced DoxA activity by 11%, 20%, and 35%, respectively, while at 5 mM, they inhibited activity by over 95%. nih.govresearchgate.net Doxorubicin has also been shown to completely inhibit DoxA activity at concentrations of 1 mM and 5 mM in preliminary trials. nih.govresearchgate.net Doxorubicin inhibition of DoxA activity, specifically with 13-dihydrodaunorubicin as the substrate, was determined to be competitive, with a Ki of 21 mM. nih.govresearchgate.net This inhibition constant might be physiologically relevant, considering the potential for high local concentrations of doxorubicin in the producing organism. nih.govresearchgate.net
Role of DauK/DnrK (Carminomycin 4-O-Methyltransferase)
DauK, also known as DnrK in Streptomyces peucetius, is an enzyme classified as carminomycin 4-O-methyltransferase (EC 2.1.1.292). asm.orggenome.jpuniprot.org It plays a key role in the biosynthesis of daunorubicin by catalyzing the methylation of the 4-hydroxyl group of carminomycin. asm.orggenome.jpuniprot.orgpnas.org
In vitro Methylation of this compound to 13-Dihydrodaunorubicin
In vitro studies have demonstrated that DauK/DnrK can catalyze the methylation of this compound at the 4-hydroxyl position. researchgate.netuniprot.org This reaction converts 13-dihydrocarminomycin to 13-dihydrodaunorubicin. researchgate.net This methylation step is part of the branching in the anthracycline biosynthetic pathway, leading to the daunorubicin series of compounds. researchgate.net
Substrate Specificity of DauK/DnrK (e.g., affinity for 13-dihydrocarminomycin vs. carminomycin, inactivity on aglycones)
DauK/DnrK exhibits a broader substrate specificity than initially thought. researchgate.netuniprot.org While it primarily methylates carminomycin to form daunorubicin in vivo, in vitro experiments have shown its ability to methylate other anthracyclines with a 4-hydroxyl group. researchgate.netuniprot.org These include rhodomycin D, 10-carboxy-13-deoxycarminomycin, 13-deoxycarminomycin, and 13-dihydrocarminomycin. researchgate.netnih.govuniprot.org
Kinetic parameters for DauK have been reported, indicating its affinity for different substrates. uniprot.org
| Substrate | KM (μM) |
|---|---|
| Carminomycin | 0.5 |
| 13-dihydrocarminomycin | 1 |
| S-adenosyl-L-methionine | 25 |
The enzyme shows a higher affinity for carminomycin (KM = 0.5 μM) compared to 13-dihydrocarminomycin (KM = 1 μM). uniprot.org DauK/DnrK is inactive on anthracyclinone aglycones, indicating that the presence of the glycoside is essential for substrate recognition and methylation activity. researchgate.netwikipedia.orgmims.comfishersci.cawikidata.org
Enzyme Characterization (e.g., purification, subunit Mr, homotetramer structure)
Carminomycin 4-O-methyltransferase (CMT), corresponding to DauK/DnrK, has been purified from Streptomyces strains. asm.org The purified enzyme from Streptomyces sp. strain C5 was found to have a calculated Mr of approximately 161,000 under non-denaturing conditions. asm.org Based on this, and the predicted Mr for DauK (38,713), it is indicated that DauK/DnrK functions as a homotetramer with a calculated Mr of 154,852. asm.org The dauK gene, encoding this enzyme, has been isolated and characterized from Streptomyces peucetius. asm.org The enzyme's optimum pH for activity is 8, with significantly reduced activity at lower pH values. uniprot.org The optimum temperature for DauK activity is 37°C. uniprot.org DauK activity is strongly inhibited by S-adenosyl-L-homocysteine and weakly inhibited by adenine (B156593) and methionine. uniprot.org
This compound is an anthracycline compound involved in the biosynthesis of important antitumor antibiotics like daunorubicin and doxorubicin. Its production is primarily associated with microbial sources, particularly species of Streptomyces. The biosynthesis of anthracyclines is a complex process involving a series of enzymatic reactions, and this compound serves as an intermediate in several proposed pathways.
Kinetic Analysis of DauK/DnrK Activity (e.g., KM for 13-dihydrocarminomycin) The enzyme carminomycin 4-O-methyltransferase, known as DauK in Streptomyces sp. strain C5 and DnrK in Streptomyces peucetius, catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 4-O position of carminomycin to produce daunorubicin in vivo.uniprot.orgdrugbank.comIn vitro studies have shown that this enzyme also methylates other anthracyclines, including 13-dihydrocarminomycin, at the 4-hydroxyl position.uniprot.orgresearchgate.netmicrobiologyresearch.org
Kinetic analysis of DauK activity has been performed with various substrates. For 13-dihydrocarminomycin, the Michaelis constant (KM) has been determined.
| Substrate | KM (μM) | Citation |
|---|---|---|
| Carminomycin | 0.5 | uniprot.org |
| 13-Dihydrocarminomycin | 1 | uniprot.org |
| S-adenosyl-L-methionine | 25 | uniprot.org |
These values indicate the affinity of the enzyme for its substrates. A lower KM value suggests a higher affinity.
pH and Temperature Optima for DauK/DnrK Activity Enzyme activity is influenced by environmental factors such as pH and temperature. The optimal conditions for DauK activity have been investigated. The optimum pH for DauK is reported to be 8.uniprot.orgDeviations from this optimum pH result in decreased activity; for instance, at pH 7.5 and 7.0, the activity decreases by approximately 60% and 80%, respectively.uniprot.orgThe optimum temperature for DauK activity is 37 degrees Celsius.uniprot.orgActivity decreases by about 10% at temperatures of 30 and 45 degrees Celsius.uniprot.org
| Condition | Optimum Value (°C or pH) | Activity at Non-Optimum | Citation |
|---|---|---|---|
| pH | 8 | 60% decrease at pH 7.5, 80% decrease at pH 7.0 | uniprot.org |
| Temperature | 37 °C | ~10% decrease at 30 °C and 45 °C | uniprot.org |
Genetic Engineering and Pathway Manipulation in Anthracycline Production Genetic engineering and manipulation of biosynthetic gene clusters have been employed to improve the production of anthracyclines and generate novel analogs.frontiersin.orgThe genes involved in anthracycline biosynthesis are typically clustered in the genomes of Streptomyces species.nih.govwikipedia.org
Manipulation of Gene Clusters (e.g., dnrU, dnrV, doxA, dpsH in S. peucetius) Manipulation of specific genes within the anthracycline biosynthetic gene cluster in Streptomyces peucetius has been explored to enhance the yield of desired products like doxorubicin. The gene cluster contains genes such as dnrU, dnrV, doxA, and dpsH.nih.govasm.orgnih.gov
Studies involving the replacement of these genes with mutant alleles or their overexpression have demonstrated effects on the production of anthracycline metabolites. For example, dnrU appears to encode a ketoreductase involved in the reduction of the C-13 carbonyl. nih.govasm.orgnih.gov Mutations in dnrU can influence the accumulation of different anthracyclines. nih.govnih.govresearchgate.net The doxA gene encodes a cytochrome P-450 enzyme crucial for later steps, including the conversion of daunorubicin to doxorubicin. nih.govasm.orgnih.govasm.org Overexpression of doxA, sometimes in combination with other gene manipulations, has been shown to increase doxorubicin titers. nih.govasm.orgnih.gov The exact roles of genes like dpsH and dnrV have been less clearly established, although dnrV has been implicated in enzymatic reactions catalyzed by DoxA. nih.govasm.orgnih.govcore.ac.uk Manipulating these gene clusters through techniques like gene knockouts or overexpression allows for the redirection of metabolic flux and the potential for generating higher yields of specific anthracyclines or novel compounds. asm.orgnih.govnih.govresearchgate.netmdpi.com
Engineered Biosynthesis of Related Polyketides (implications for this compound)
The biosynthesis of anthracyclines, including this compound, primarily occurs in Streptomyces species. These pathways involve a series of enzymatic reactions, starting with polyketide synthesis followed by various tailoring steps, including glycosylation, hydroxylation, and methylation. Engineered biosynthesis of anthracyclines and related polyketides has provided valuable insights into these complex pathways and offers potential avenues for the controlled production of specific compounds like this compound or the generation of novel analogs.
This compound is positioned within the branched biosynthetic routes leading to daunorubicin and doxorubicin. Research using blocked mutants of Streptomyces peucetius, a prominent producer of daunorubicin and doxorubicin, has shown the accumulation of various pathway intermediates, including 13-dihydrocarminomycin (an isomer or closely related compound often referred to interchangeably in this context) and carminomycin. This indicates that specific enzymatic blocks can lead to the accumulation of this compound.
Key enzymes play crucial roles in the late stages of anthracycline biosynthesis, influencing the formation and modification of this compound and related structures. One such enzyme is the cytochrome P-450 monooxygenase, DoxA, found in Streptomyces species. DoxA is known to catalyze multiple hydroxylation steps. Studies have demonstrated that DoxA can hydroxylate 13-deoxycarminomycin to 13-dihydrocarminomycin and subsequently oxidize 13-dihydrocarminomycin to carminomycin. This highlights DoxA's direct involvement in enzymatic conversions involving this compound.
Another important enzyme is carminomycin 4-O-methyltransferase (DnrK or DauK), which catalyzes the transfer of a methyl group to the 4-O position of carminomycin, yielding daunorubicin. While its primary substrate is carminomycin, DnrK has also been shown to methylate 13-dihydrocarminomycin to 13-dihydrodaunorubicin in vitro. This enzymatic promiscuity is significant for engineered biosynthesis, suggesting that manipulating the expression or substrate specificity of such enzymes could lead to altered product profiles, potentially impacting this compound levels or leading to the formation of novel methylated derivatives.
Engineered Streptomyces strains have been developed to study these enzymatic steps and to explore the possibilities of producing specific anthracyclines. By selectively inactivating or overexpressing genes encoding enzymes like DoxA or DnrK, researchers can redirect metabolic flux and alter the spectrum of produced compounds. For instance, mutants of S. peucetius with mutations affecting doxA can accumulate precursors, including those in the carminomycin/dihydrocarminomycin branch of the pathway.
Furthermore, the heterologous expression of anthracycline biosynthetic genes in suitable host strains, such as Streptomyces lividans or engineered Streptomyces coelicolor, allows for the reconstitution and manipulation of specific parts of the pathway. This approach facilitates the study of individual enzyme functions and enables the combinatorial biosynthesis of hybrid or unnatural anthracyclines. The demonstrated ability of enzymes like DnrK to act on non-native substrates underscores the potential of engineered biosynthesis for generating structural diversity among polyketides, with implications for creating novel this compound analogs by introducing modified precursors or tailoring enzymes.
The development of synthetic biology tools, such as the BIOPOLYMER toolbox for Streptomyces coelicolor, further enhances the capabilities for engineered biosynthesis of anthracyclinones and related polyketides. Such platforms provide a framework for the systematic assembly and expression of biosynthetic gene clusters, enabling more sophisticated manipulation of pathways relevant to this compound production and diversification.
Molecular Mechanisms of Action and Cellular Interactions
Interaction with Deoxyribonucleic Acid (DNA)
Anthracyclines, including Dihydrocarminomycin, interact directly with DNA, which is central to their biological activity. ontosight.ai
DNA Intercalation Mechanisms (as an anthracycline)
A primary mechanism by which anthracyclines interact with DNA is intercalation. ontosight.ai This process involves the insertion of the compound's planar ring structure between the base pairs of the DNA double helix. ontosight.airesearchgate.net This intercalation disrupts the normal structure of DNA. smolecule.com The anthraquinone (B42736) ring structure characteristic of anthracyclines is capable of intercalating between DNA base pairs. researchgate.net
Impact on DNA Replication and Transcription Processes
The intercalation of anthracyclines into DNA disrupts crucial cellular processes, specifically DNA replication and transcription. ontosight.aismolecule.com By inserting themselves into the DNA structure, these compounds hinder the enzymes responsible for synthesizing new DNA strands (replication) and transcribing DNA into RNA (transcription). ontosight.aismolecule.com This interference ultimately impedes cell division and can lead to cell death. smolecule.commedicalnewstoday.com Anthracyclines can also disrupt nucleosome structure and histone-DNA association. mdpi.com
Topoisomerase II Inhibition (as an anthracycline)
Another significant mechanism of action for anthracyclines is the inhibition of Topoisomerase II. ontosight.aismolecule.com Topoisomerase II is an essential enzyme involved in managing DNA topology, crucial for processes like replication and cell division. ontosight.aica.gov It functions by creating transient breaks in DNA strands to relieve supercoiling and tangles, then resealing the breaks. ca.gov Anthracyclines stabilize the complex formed between Topoisomerase II and DNA after the DNA has been cleaved but before it is resealed. smolecule.comnih.gov This stabilization prevents the enzyme from completing the resealing process, leading to an accumulation of DNA double-strand breaks. smolecule.comca.gov This action poisons the enzyme, effectively turning it into a DNA-damaging agent. nih.govresearchgate.net
Free Radical Generation and Oxidative Stress Induction (as an anthracycline)
Anthracyclines can also induce the generation of free radicals, contributing to their cytotoxic effects. ontosight.aimedicalnewstoday.com These compounds can influence reactive oxygen species (ROS) metabolism. mdpi.com Free radicals are highly reactive molecules that can damage various cellular components, including DNA, proteins, and cell membranes, leading to oxidative stress. ontosight.aifrontiersin.orgijpsr.info The generation of free radicals by anthracyclines is one of the mechanisms contributing to their biological activity. medicalnewstoday.com Oxidative stress arises when there is an imbalance between the production of reactive oxygen species and the ability of the cell to detoxify them. frontiersin.orgnih.gov This can result in damage to macromolecules like DNA. frontiersin.orgijpsr.info
Cellular Growth Inhibition in Research Models
Studies have investigated the ability of this compound to inhibit cell growth in various research models. ebi.ac.uknih.gov
Inhibition of L1210 Cell Proliferation (in vitro)
In vitro studies have demonstrated that this compound can inhibit the proliferation of L1210 cells. ebi.ac.uknih.govscispace.com L1210 cells are a murine leukemia cell line commonly used in cancer research. nih.govnih.govnih.govatcc.org Research indicates that this compound inhibits the growth of L1210 cells with an IC50 value of 0.06 µg/mL. medchemexpress.cn This finding highlights its inhibitory effect on the growth of this specific leukemia cell line in a laboratory setting. medchemexpress.cn
In vitro Inhibition of L1210 Cell Growth by this compound
| Cell Line | Effect | IC50 Value (µg/mL) | Reference |
| L1210 | Growth Inhibition | 0.06 | medchemexpress.cn |
Analogues, Derivatives, and Structure Activity Relationship Sar Investigations
Derivatives of Dihydrocarminomycin and Related Anthracyclines (e.g., N-Formyl-13-dihydrocarminomycin)
The structural modification of anthracyclines has led to the identification of various derivatives with altered biological properties. This compound itself is considered a cardiotoxic metabolite of carminomycin, obtained through the formal reduction of the carbonyl group. creative-peptides.comebi.ac.uk
One specific derivative that has been reported is N-Formyl-13-dihydrocarminomycin. ontosight.airesearchgate.netjst.go.jp This compound belongs to the anthracycline class and is characterized by a naphthacenedione backbone linked to a sugar moiety containing a formylamino group. ontosight.ai N-Formyl-13-dihydrocarminomycin, like other anthracyclines, is understood to exert anticancer effects by interfering with DNA replication through intercalation, generating free radicals, and inhibiting topoisomerase II. ontosight.ai While its clinical use may not be widespread, studies on its structure and activity contribute to the broader understanding and development of anthracycline-based therapies. ontosight.ai
Synthetic Approaches for this compound (e.g., Chemical Reduction of Carminomycin)
This compound can be synthesized through the reduction of carminomycin. A reported method for the preparation of this compound involves the chemical reduction of carminomycin using potassium boron hydride. ebi.ac.uknih.govebi.ac.uk This chemical transformation results in a dihydro derivative of carminomycin. nih.govebi.ac.uk
Structure-Activity Relationship Studies in Anthracycline Class
Structure-Activity Relationship (SAR) studies in the anthracycline class are crucial for understanding how modifications to the basic tetracyclic structure and the attached sugar moiety influence their biological activities, including cytotoxicity, DNA binding, topoisomerase II inhibition, and the ability to overcome drug resistance. osu.edunih.govnih.goviiarjournals.orgnih.govnih.gov
The basic structure of anthracyclines consists of a tetracyclic molecule with an anthraquinone (B42736) backbone linked to a sugar moiety, typically daunosamine (B1196630), via a glycosidic bond. researchgate.netwikipedia.org The four-ring structure is known to intercalate between DNA base pairs, while the sugar often interacts within the minor groove. wikipedia.org
Influence of Specific Structural Modifications on Biological Activity
Structural modifications to the anthracycline molecule can significantly alter its biological activity. Studies have investigated the impact of changes in various parts of the molecule:
Sugar Moiety Modifications: The sugar moiety plays a significant role in the biological activity of anthracyclines. Modifications to the sugar structure can lead to substantial changes in anticancer activity. osu.edu For instance, compounds with terminal 2,6-dideoxy sugars have shown higher anticancer activity compared to those with terminal 2-deoxy or 6-deoxy sugars. osu.edu The presence of 2''-OH or 6''-OH groups in the terminal sugar may decrease anticancer activity. osu.edu The configuration of the glycosidic linkage between sugar units also matters; an α-linkage has been indicated as potentially preferred for higher activity compared to a β-linkage. osu.edu Modifications at the C-3' position of the daunosamine moiety, such as the introduction of an amidino group, have been explored as a strategy to overcome drug resistance in cancer cells. nih.goviiarjournals.org N-alkylation of the sugar moiety can significantly reduce or abolish mutagenic activity. nih.gov
Aglycone Modifications: Changes in the aglycone (the tetracyclic part) also influence activity. For example, the presence of a hydroxyl group at the carbon 14 position, as seen in doxorubicin (B1662922) compared to daunorubicin (B1662515), significantly broadens the spectrum of activity. wikipedia.org The equatorial orientation of a hydroxyl group at the C-4' position in the sugar moiety may lead to decreased activity. iiarjournals.org
Comparative Analysis with Carminomycin and Other Anthracyclines
Comparative studies between this compound, carminomycin, and other anthracyclines highlight the impact of structural differences on their properties.
This compound is a dihydro derivative of carminomycin, resulting from the reduction of the carbonyl group. creative-peptides.comebi.ac.uk In studies on mice with transplantable tumors, this compound demonstrated high antitumor activity against various tumor types, including lymphosarcoma L10-1, sarcoma 180, Garding-Passy melanoma, lymphoid leukosis L-1210, and lymphocytal leukosis P-388. nih.gov However, in the treatment of mice with leukosis L-1210 and Garding-Passy melanoma, this compound was reported to be less efficient than carminomycin. nih.gov
Regarding toxicity, a single intravenous dose of this compound in healthy albino mice showed practically the same toxicity as carminomycin, although this compound induced death at later time periods. nih.govebi.ac.uk Comparative studies on cardiotoxicity in mice indicated that rubomycin had the highest cardiotoxic effect, followed by this compound and then carminomycin. ebi.ac.uk All three antibiotics were found to primarily inhibit lymphoid hemopoiesis, with carminomycin showing the highest effect in this regard. ebi.ac.uk
Structure-activity relationship studies involving carminomycin and other anthracyclines with a daunosamine sugar moiety, such as adriamycin and daunomycin, have shown high activity in mutagenesis assays. nih.gov This suggests that the presence of the daunosamine sugar is important for this activity. nih.gov
The cytotoxic activities and subcellular localization of anthracycline derivatives are significantly affected by even small structural differences. nih.gov There is not always a direct correlation between DNA intercalation properties and cytotoxicity for all derivatives. nih.gov
Here is a table summarizing some of the comparative findings:
| Compound | Structural Feature | Antitumor Activity (vs. Carminomycin) | Toxicity (vs. Carminomycin) | Cardiotoxicity Ranking (Highest to Lowest) |
| This compound | 13-carbonyl reduced to hydroxyl | High against several tumors; less efficient vs. L-1210 and Garding-Passy melanoma nih.gov | Practically same acute toxicity; delayed death nih.govebi.ac.uk | Rubomycin > this compound > Carminomycin ebi.ac.uk |
| Carminomycin | 13-keto group | - | - | Rubomycin > this compound > Carminomycin ebi.ac.uk |
| Rubomycin | Different aglycone and sugar moiety (compared) | - | - | Highest ebi.ac.uk |
Analytical Methodologies for Dihydrocarminomycin Research
Spectroscopic Techniques for Characterization (e.g., Mass Spectral Analysis in enzyme studies)
Mass spectrometry (MS) is an indispensable tool in enzyme studies involving Dihydrocarminomycin, offering profound insights into enzyme mechanisms, kinetics, and the structural characterization of reaction products. dtu.dk The technique provides valuable structural information on the products of enzyme catalysis, making it possible to determine enzyme specificity. dtu.dk In the context of this compound, which is formed via enzymatic reduction of a parent compound, MS can be used to monitor the reaction in real time, identify intermediates, and characterize the final metabolite without the need for radiolabeling. uab.edu
In enzyme studies, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common MS techniques. ESI is particularly useful for analyzing molecules in solution, making it suitable for tracking enzymatic reactions as they occur. dtu.dk Native mass spectrometry, a form of MS that preserves non-covalent interactions, can be employed to study the binding of this compound or its parent compound to its target enzyme. nih.gov This approach can reveal details about complex topography, subunit stoichiometry, and cofactor content. nih.gov
Key applications of Mass Spectrometry in this compound-related enzyme research include:
Identifying Reaction Products: Confirming the enzymatic conversion of carminomycin to this compound by detecting the mass-to-charge ratio of the product.
Elucidating Enzyme Mechanisms: Determining the order of substrate binding and product release in the enzymatic reaction. uab.edu
Structural Analysis: Using tandem mass spectrometry (MS/MS) to fragment the molecule and gain structural information, confirming its identity. dtu.dk
Quantitative Analysis: Measuring the abundance of this compound over time to determine reaction rates and enzyme kinetics. nih.gov
Chromatographic Separation Techniques (e.g., High-Efficiency Liquid Chromatography with Fluorescent Detection)
High-Performance Liquid Chromatography (HPLC), also known as high-pressure liquid chromatography, is a cornerstone technique for separating, identifying, and quantifying this compound in biological samples. researchgate.net When coupled with a fluorescent detector (FLD), HPLC offers high sensitivity and specificity, as anthracyclines like this compound are naturally fluorescent.
A highly efficient liquid chromatographic method has been established for the determination of carminomycin and its primary metabolite, 13-dihydrocarminomycin (B1207085), in blood plasma. nih.gov This method utilizes a reversed-phase column to separate the compounds based on their hydrophobicity. The natural fluorescence of these compounds allows for their detection at very low concentrations. 61.8.75
A study detailed a method using a Spectro-Physics model SP-8000 liquid chromatograph with a Particyl Column 10/25. nih.gov The mobile phase consisted of acetonitrile and 0.1 M H3PO4 (93:7 by volume) with a flow rate of 2 ml/min. nih.gov Using a fluorescent detector with an excitation wavelength (λex) of 492 nm and an emission wavelength (λem) of 538 nm, distinct and symmetrical peaks were achieved with high resolution. nih.gov This method demonstrated a clear separation of carminomycin, rubomycin (used as a standard), and this compound with specific retention times. nih.gov
Another method for the analysis of carminomycin and its metabolite in serum utilized a C18 microBondapak reversed-phase column with a mobile phase of 0.1 mol/l acetate buffer (pH 4) and acetonitrile (60:40, v/v). nih.gov This assay proved to be linear, reproducible, and precise, with a detection limit of 2 ng/ml. nih.gov
Table 1: HPLC Parameters for this compound Detection
| Parameter | Method 1 nih.gov | Method 2 nih.gov |
|---|---|---|
| Stationary Phase (Column) | Particyl Column 10/25 | C18 microBondapak reversed-phase |
| Mobile Phase | Acetonitrile:0.1 M H3PO4 (93:7) | 0.1 mol/l acetate buffer (pH 4):acetonitrile (60:40) |
| Flow Rate | 2 ml/min | Not specified |
| Detection | Fluorescence (λex=492 nm, λem=538 nm) | Fluorescence |
| Retention Time (this compound) | 10.2 minutes | Not specified |
| Limit of Detection | Not specified | 2 ng/ml |
In Vitro Enzyme Assays and Activity Determination
In vitro enzyme assays are fundamental for studying the biochemical processes involving this compound, particularly its formation from carminomycin by carbonyl reductases. These assays allow researchers to measure enzyme activity, determine kinetic parameters, and screen for potential inhibitors. nih.gov
A common approach for determining enzyme activity involves monitoring the change in concentration of a substrate or product over time. uab.edu For the enzymatic conversion of carminomycin to this compound, this can be achieved by quantifying the appearance of this compound using the HPLC-FLD methods described previously. frontiersin.org
A typical in vitro assay setup would involve incubating the enzyme (e.g., a purified reductase or a cell lysate) in a buffered solution with the substrate (carminomycin) and necessary cofactors, such as NADPH. nih.gov The reaction is initiated, and at specific time intervals, aliquots are taken and the reaction is stopped, often by adding an acid or a solvent that denatures the enzyme. frontiersin.org The samples are then analyzed by HPLC to measure the amount of this compound produced.
Table 2: Components of a Typical In Vitro Enzyme Assay for this compound Formation
| Component | Purpose | Example |
|---|---|---|
| Enzyme Source | To catalyze the reaction | Purified carbonyl reductase, liver microsomes |
| Substrate | The molecule acted upon by the enzyme | Carminomycin |
| Cofactor | Required for enzyme activity | NADPH or NADH |
| Buffer | To maintain a stable pH | Phosphate buffer (e.g., pH 7.4) |
| Detection Method | To quantify the product | HPLC with fluorescent detection |
By measuring the initial rate of this compound formation at various substrate concentrations, key kinetic parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax) can be determined. This information is critical for understanding the efficiency of the enzyme and its affinity for the substrate.
Q & A
Q. How do genetic variations in metabolic enzymes influence this compound’s efficacy and toxicity?
- Methodological Answer : Genome-wide association studies (GWAS) in patient cohorts identify SNPs in metabolizing enzymes (e.g., CBR1, AKR1C3). CRISPR-Cas9 knockout models validate enzyme roles in anthracycline reduction/oxidation. Pharmacogenomic dosing algorithms are developed using population pharmacokinetic-pharmacodynamic (PopPK-PD) modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
